N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide

CAS No.: 790232-25-6

Cat. No.: VC11650547

Molecular Formula: C13H16ClN3O5S

Molecular Weight: 361.80 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 790232-25-6 |

|---|---|

| Molecular Formula | C13H16ClN3O5S |

| Molecular Weight | 361.80 g/mol |

| IUPAC Name | N'-(2-chloroacetyl)-3-morpholin-4-ylsulfonylbenzohydrazide |

| Standard InChI | InChI=1S/C13H16ClN3O5S/c14-9-12(18)15-16-13(19)10-2-1-3-11(8-10)23(20,21)17-4-6-22-7-5-17/h1-3,8H,4-7,9H2,(H,15,18)(H,16,19) |

| Standard InChI Key | RQKXMBRFUVYSQZ-UHFFFAOYSA-N |

| SMILES | C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NNC(=O)CCl |

| Canonical SMILES | C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NNC(=O)CCl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

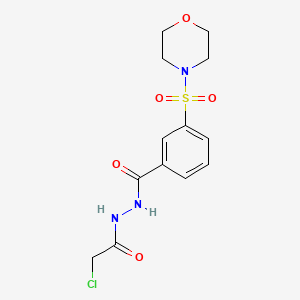

The compound’s IUPAC name, N'-(2-chloroacetyl)-3-morpholin-4-ylsulfonylbenzohydrazide, delineates its three primary components:

-

Benzohydrazide core: A benzene ring substituted with a hydrazide group (-CONHNH₂).

-

2-Chloroacetyl group: A chloro-substituted acetyl moiety (-COCH₂Cl) attached to the hydrazide nitrogen.

-

Morpholine-4-sulfonyl group: A sulfonated morpholine ring (C₄H₈NO₂S) at the benzene ring’s third position.

This trifunctional structure enables diverse reactivity, making the compound a candidate for further derivatization.

Synthesis and Optimization

Synthetic Pathway

The synthesis involves a multi-step protocol:

-

Benzohydrazide Preparation:

-

3-Aminobenzoic acid is converted to 3-aminobenzohydrazide via hydrazine hydrate treatment.

-

-

Sulfonation:

-

The amine group is sulfonated using morpholine-4-sulfonyl chloride in the presence of a base (e.g., K₂CO₃) to yield 3-(morpholine-4-sulfonyl)benzohydrazide.

-

-

Chloroacetylation:

Reaction Conditions:

-

Temperature: Room temperature for sulfonation; 0–5°C for acylation.

-

Solvent: DMF or dichloromethane.

-

Purification: Recrystallization from ethanol or column chromatography .

Research Gaps and Future Directions

Unanswered Questions

-

ADMET Profile: Absorption, distribution, metabolism, excretion, and toxicity data are unavailable.

-

Target Identification: No known targets (e.g., receptors, enzymes) have been validated.

-

In Vivo Efficacy: Preclinical studies in animal models are needed.

Proposed Studies

-

Structure-Activity Relationship (SAR): Modify the chloroacetyl or morpholine group to enhance potency.

-

High-Throughput Screening: Test against libraries of kinases, GPCRs, and ion channels.

-

Crystallography: Resolve the compound’s binding mode with hypothetical targets.

Industrial and Regulatory Considerations

Scalability

Current synthesis routes are lab-scale. Industrial production would require:

-

Process Optimization: Continuous-flow reactors for sulfonation and acylation steps.

-

Cost Reduction: Substitute DMF with greener solvents (e.g., cyclopentyl methyl ether).

Regulatory Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume